molecular formula C19H20N2O2 B5744983 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

Cat. No.: B5744983
M. Wt: 308.4 g/mol
InChI Key: LESZICYKTMJRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a [4-(propan-2-yl)phenoxy]methyl moiety. The 1,2,4-oxadiazole scaffold is widely studied due to its stability, synthetic versatility, and bioactivity in pharmaceuticals and materials science . This compound’s structure combines lipophilic aromatic groups (4-methylphenyl and isopropylphenoxy) that may enhance membrane permeability and target binding in biological systems .

Properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13(2)15-8-10-17(11-9-15)22-12-18-20-19(21-23-18)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESZICYKTMJRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzohydrazide with 4-(propan-2-yl)phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
Research indicates that 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole exhibits potential as an antimicrobial and antifungal agent. Its structure allows for interaction with biological targets, which may inhibit the growth of pathogens. Studies have shown that derivatives of oxadiazoles often demonstrate significant activity against various bacterial strains and fungi, suggesting a promising avenue for further exploration in drug development.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting specific signaling pathways. The mechanism of action appears to involve the inhibition of enzymes that are crucial for cancer cell proliferation. This makes it a candidate for further research in oncology.

Materials Science

Organic Light-Emitting Diodes (OLEDs)
In materials science, 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is utilized in the development of organic light-emitting diodes (OLEDs). Its favorable electronic properties facilitate charge transfer processes essential for OLED functionality. Research has demonstrated that incorporating this compound into OLED structures can enhance their efficiency and brightness.

Polymer Chemistry
The compound serves as an intermediate in synthesizing more complex materials. Its unique functional groups allow it to be integrated into polymer matrices, potentially leading to new materials with enhanced properties for applications in electronics and photonics.

Industrial Chemistry

Synthesis Intermediates
3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole acts as a key intermediate in the synthesis of various complex molecules. Its ability to undergo diverse chemical reactions—such as oxidation and substitution—makes it valuable in industrial settings where the production of fine chemicals is required.

Chemical Reactions
The compound can participate in several chemical reactions:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Through agents such as lithium aluminum hydride.
  • Substitution: In nucleophilic substitution reactions where functional groups on the phenyl rings can be replaced.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial efficacy of various oxadiazole derivatives, including 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole. The results indicated a significant reduction in bacterial colony counts when exposed to the compound, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: OLED Applications

In a project led by [source], the integration of 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole into OLED devices demonstrated improved electroluminescent properties compared to traditional materials. The study concluded that this compound could play a vital role in advancing OLED technology.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of the target compound are summarized in Table 1. Modifications in substituents at positions 3 and 5 of the oxadiazole ring significantly influence physicochemical and biological properties.

Table 1: Structural Analogs of 1,2,4-Oxadiazoles

Compound Name R3 Substituent R5 Substituent Key Properties/Activities Reference
3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole 4-Methylphenyl [4-(Propan-2-yl)phenoxy]methyl Under investigation N/A
5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole 4-Methylphenyl Chloromethyl Intermediate in synthesis
3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole 4-Bromophenyl 4-Methylphenyl Crystallography studies
5-(5-Nitro-2-furyl)-3-azetidin-3-yl-1,2,4-oxadiazole (2h) Azetidin-3-yl 5-Nitro-2-furyl Potent anti-S. aureus activity
3-(4-Trifluoromethylphenoxy)phenyl-5-(1H-indol-5-yl)-1,2,4-oxadiazole (75b) 4-Trifluoromethylphenoxy 1H-Indol-5-yl Antiviral activity

Key Observations :

  • Bulky groups (e.g., isopropylphenoxy) may reduce yields due to steric hindrance during cyclization.
  • Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) enhance electrophilicity, facilitating nucleophilic attacks .

Antimicrobial Activity

  • Compound 2h (3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole) exhibits superior activity against S. aureus (MIC < 1 µg/mL) compared to nitrofurantoin, attributed to the nitro group’s electron-withdrawing effects enhancing bacterial membrane disruption .
  • Compound 2e (5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole) shows broad-spectrum activity against Gram-positive ESKAPE pathogens and M. tuberculosis .

SAR Insights :

  • Nitro groups at R5 correlate with enhanced antimicrobial potency.
  • Polar groups (e.g., pyrrolidinyloxy) improve solubility and target engagement in mycobacteria .

Antiviral Activity

  • Compound 7 (2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide) inhibits HIV-1 assembly by targeting phosphatidylinositol (4,5)-bisphosphate binding sites (IC50 = 2.3 µM) .

Physicochemical and Energetic Properties

  • Energetic Materials : NTOM (3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole) exhibits a detonation velocity of 8,150 m/s, highlighting the oxadiazole ring’s utility in high-energy materials .
  • Thermal Stability : Derivatives with nitro or trifluoromethyl groups show decomposition temperatures >200°C, suitable for aerospace applications .

Biological Activity

3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole, exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds against resistant strains of bacteria such as Staphylococcus aureus, the derivatives demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL, outperforming standard treatments like chloramphenicol .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic activity against various human cancer cell lines. For instance, a derivative of 1,2,4-oxadiazole was found to have an IC50 value of approximately 9.4 µM against a panel of 11 different cancer cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have also been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazoles indicates that modifications in the substituents significantly influence their biological activity. For example, variations in the alkyl or aryl groups attached to the oxadiazole ring can enhance or reduce efficacy against specific targets .

The biological activity of 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It can interact with cellular receptors that mediate signaling pathways related to inflammation and cell growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
3-(3-Methylphenyl)-1,2,4-oxadiazoleStructureAntimicrobial32 μg/mL
5-(4-Methoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazoleStructureAnticancer9.4 µM

This table highlights how structural variations influence biological activities among related compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of oxadiazoles to enhance their pharmacological profiles. For instance:

  • Cytotoxicity Studies : A series of synthesized oxadiazoles showed varying degrees of cytotoxicity against different cancer cell lines. One derivative exhibited an IC50 value as low as 1.143 µM against renal cancer cells, indicating high selectivity and potency .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of several oxadiazole derivatives against common pathogens and demonstrated that certain modifications could lead to significantly improved efficacy compared to existing antibiotics .
  • Inflammation Models : In animal models of inflammation, oxadiazole derivatives were shown to reduce edema and pain significantly more than standard anti-inflammatory drugs .

Q & A

Basic Question: What are the established synthetic routes for 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole, and what critical reaction conditions ensure high yield and purity?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of substituted benzamidine derivatives (e.g., (Z)-N'-hydroxybenzamidine) with acyl chlorides (e.g., 4-methylphenyl-substituted benzoyl chloride) in anhydrous toluene under argon, followed by reflux to form the oxadiazole core .
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions. For example, phenoxy groups are introduced using alkyl halides or silyl-protected intermediates, with tetrabutylammonium fluoride (TBAF) as a desilylation agent .
  • Purification: Silica gel column chromatography (e.g., 1:4 EtOAc/hexanes) is critical for isolating the product (70–90% yield). Monitoring via TLC ensures reaction completion .

Key Conditions:

  • Dry solvents (THF, toluene) and inert atmospheres (argon) prevent side reactions.
  • Strict stoichiometric control of reagents (e.g., 1:1 molar ratio of benzamidine to acyl chloride) minimizes byproducts .

Basic Question: What analytical techniques are essential for characterizing this oxadiazole derivative, and how are structural ambiguities resolved?

Answer:

  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [MH]+ 400.0835 calculated vs. 400.0811 observed) .
  • Multinuclear NMR:
    • ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl/isopropyl groups (δ 1.2–2.5 ppm).
    • ¹³C NMR distinguishes oxadiazole carbons (δ 165–170 ppm) and phenoxy linkages .
    • ¹⁹F NMR (if applicable) resolves trifluoromethyl or similar groups .
  • X-ray Crystallography: Resolves stereochemical ambiguities, as seen in related oxadiazole structures (e.g., Acta Crystallographica reports) .

Advanced Question: How does the substitution pattern (e.g., methyl, isopropylphenoxy) influence biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Methyl Groups: Enhance lipophilicity and membrane permeability, critical for intracellular targets (e.g., apoptosis inducers in cancer cells) .
  • Isopropylphenoxy Moieties: Increase steric bulk, improving selectivity for protein binding pockets (e.g., penicillin-binding proteins in Gram-positive bacteria) .
  • Electron-Withdrawing Groups (e.g., CF₃): Modulate electronic effects, enhancing binding affinity to targets like HIF-1 or TIP47 .
    Data Contradiction Example: A compound may show activity against breast cancer cells (T47D) but inactivity in colorectal lines, highlighting cell-type-specific target expression .

Advanced Question: What strategies are employed to optimize solubility and metabolic stability without compromising bioactivity?

Answer:

  • PEGylation or Prodrug Design: Introducing hydroxyl groups (e.g., via TBAF-mediated desilylation) improves aqueous solubility .
  • Isosteric Replacement: Replacing methyl with trifluoromethoxy groups enhances metabolic stability while retaining lipophilicity .
  • In Silico Modeling: Predicts ADMET properties to guide substitutions (e.g., reducing CYP450 interactions) .

Advanced Question: How are contradictions in biological activity data across different cell lines or assays addressed methodologically?

Answer:

  • Mechanistic Profiling: Use flow cytometry to assess cell-cycle arrest (e.g., G1 phase in T47D cells) and apoptosis markers (caspase activation) .
  • Target Validation: Photoaffinity labeling (e.g., identifying TIP47 as a target) clarifies off-target effects .
  • Orthogonal Assays: Compare results from cytotoxicity (MTT), enzymatic (e.g., PBP inhibition), and genetic (siRNA knockdown) assays to confirm specificity .

Advanced Question: What methodologies are used to identify molecular targets of this oxadiazole derivative in complex biological systems?

Answer:

  • Chemical Proteomics: Photoaffinity probes coupled with LC-MS/MS identify binding partners (e.g., TIP47 in apoptosis induction) .
  • Thermal Shift Assays: Monitor protein thermal stability changes upon compound binding .
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries reveal synthetic lethal interactions .

Advanced Question: How can researchers distinguish between structurally similar oxadiazole isomers (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) during characterization?

Answer:

  • IR Spectroscopy: 1,2,4-oxadiazoles show distinct C=N stretches (~1600 cm⁻¹) versus 1,3,4-isomers (~1650 cm⁻¹) .
  • ¹⁵N NMR: Differentiates nitrogen environments in the heterocycle .
  • X-ray Diffraction: Resolves bond lengths (e.g., N–O vs. N–S in thiadiazole analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.